

# An In-depth Technical Guide to the Biological Functions of BRD9 and BRD7

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP 472   |           |
| Cat. No.:            | B1191975 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Bromodomain-containing proteins BRD9 and BRD7 are critical components of distinct SWI/SNF chromatin remodeling complexes and play pivotal, yet contrasting, roles in gene regulation and cellular homeostasis. BRD9, a subunit of the non-canonical BAF (ncBAF) complex, has emerged as an oncogenic driver in several cancers, making it a compelling target for therapeutic intervention. Conversely, BRD7, a key component of the polybromo-associated BAF (PBAF) complex, predominantly functions as a tumor suppressor through its interactions with vital cellular guardians like p53 and BRCA1. This technical guide provides a comprehensive overview of the core biological functions of BRD9 and BRD7, with a focus on their roles in signaling pathways, disease pathogenesis, and as targets for drug development. We present quantitative data on their inhibitors and degraders, detailed experimental protocols for their study, and visual representations of their molecular interactions and experimental workflows to facilitate a deeper understanding for researchers in the field.

### **Introduction to BRD9 and BRD7**

Bromodomains are evolutionarily conserved protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the epigenetic regulation of gene expression. BRD9 and BRD7 are two such bromodomain-containing proteins that are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) family of ATP-dependent chromatin remodeling



complexes. These complexes utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.

Despite both being members of the bromodomain family and components of SWI/SNF complexes, BRD9 and BRD7 are associated with distinct complex subtypes and exhibit divergent biological functions.

- BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex.[1][2] The ncBAF complex is characterized by the presence of BRD9 and GLTSCR1/1L and the absence of ARID1A/B subunits.[1] BRD9 has been identified as an oncogene in various cancers, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML), where its activity is essential for cancer cell proliferation and survival.[3][4]
- BRD7 is a specific subunit of the PBAF complex, which also includes PBRM1 and ARID2.[5]
   [6] In stark contrast to BRD9, BRD7 is widely recognized as a tumor suppressor.[5] Its expression is frequently downregulated in a multitude of cancers, and it plays a crucial role in key tumor-suppressive pathways, including those mediated by p53 and BRCA1.[5][7]

This guide will delve into the specific molecular functions, signaling pathways, and disease relevance of both BRD9 and BRD7, providing a detailed resource for researchers and drug developers.

# Biological Functions of BRD9 Role in the ncBAF Chromatin Remodeling Complex

BRD9 is an indispensable component of the ncBAF complex, playing both a structural and a functional role.[3] Its bromodomain recognizes acetylated histones, thereby targeting the ncBAF complex to specific genomic loci.[8] The ncBAF complex, through the ATPase activity of its SMARCA4 (BRG1) or SMARCA2 (BRM) subunit, then remodels chromatin to regulate gene expression.[2] The DUF3512 domain of BRD9 is crucial for the assembly and integrity of the ncBAF complex.[9] Depletion of BRD9 leads to the disassembly of the ncBAF complex, highlighting its role as a key scaffolding protein.[10]

## **Oncogenic Functions and Role in Cancer**

### Foundational & Exploratory





A growing body of evidence implicates BRD9 as a significant contributor to the pathogenesis of several cancers.

- Synovial Sarcoma: This cancer is characterized by a chromosomal translocation that
  produces the SS18-SSX fusion oncoprotein. BRD9 is a component of the SS18-SSXcontaining BAF complexes, and its bromodomain is a critical dependency in synovial
  sarcoma cells.[3] BRD9 and SS18-SSX co-localize extensively on the genome, and targeted
  degradation of BRD9 leads to the downregulation of oncogenic transcriptional programs and
  inhibits tumor growth.[3][11]
- Acute Myeloid Leukemia (AML): BRD9 is overexpressed in AML cells, and its inhibition or degradation induces myeloid differentiation and reduces leukemia cell proliferation.[8] The ncBAF complex, through BRD9's ability to sense H3K27ac, plays a crucial role in maintaining the transcriptional program that underlies AML cell viability.[12]
- Malignant Rhabdoid Tumors: These aggressive pediatric cancers are often driven by mutations in the SMARCB1 gene, a core subunit of the cBAF complex. In this context, the ncBAF complex, and specifically BRD9, becomes a synthetic lethal target.[13]
- Other Cancers: BRD9 has also been implicated in other malignancies, including prostate cancer and non-small cell lung cancer, often through its role in regulating key oncogenic signaling pathways.[11]

## **Signaling Pathways Involving BRD9**

BRD9 exerts its influence on cellular processes by modulating various signaling pathways. One of the key pathways regulated by BRD9 is the c-Myc pathway. In synovial sarcoma, ChIP-seq data has revealed a significant co-localization of BRD9 and the proto-oncogene c-Myc across the genome.[11] The degradation of BRD9 leads to a loss of c-Myc from chromatin at these co-bound regions, resulting in the downregulation of MYC target genes involved in ribosome biogenesis and cell cycle progression.[11]





Click to download full resolution via product page

**Figure 1:** BRD9 and c-Myc Co-regulation Pathway.



# **Biological Functions of BRD7**Role in the PBAF Chromatin Remodeling Complex

BRD7 is a signature subunit of the PBAF (Polybromo-associated BAF) complex, a distinct subclass of the SWI/SNF family.[5][6] The PBAF complex is characterized by the presence of BRD7, PBRM1, and ARID2.[5] BRD7 plays a crucial role in the assembly of the PBAF complex, acting as a bridge between the catalytic subunit BRG1 (SMARCA4) and other subunits.[14] The bromodomain of BRD7 binds to acetylated histones, thereby targeting the PBAF complex to specific genomic locations to regulate gene expression.[5]

## **Tumor Suppressor Functions**

BRD7 is widely recognized as a tumor suppressor gene, with its expression being frequently downregulated or lost in a variety of cancers, including breast, ovarian, nasopharyngeal, and colorectal carcinomas.[5] Its tumor-suppressive functions are mediated through several mechanisms:

- Interaction with p53: BRD7 is a critical co-factor for the tumor suppressor protein p53.[5][15]
   BRD7 physically interacts with p53 and is required for the efficient p53-mediated transcription of a subset of its target genes, such as the cell cycle inhibitor p21 (CDKN1A).[5]
   [16][17] This interaction is crucial for inducing oncogene-induced senescence, a key barrier to tumor progression.[15]
- Interaction with BRCA1: BRD7 is a direct binding partner of BRCA1, a key protein in DNA repair and tumor suppression.[7] BRD7 is required for BRCA1-mediated transcriptional regulation of genes like the estrogen receptor α (ERα).[7] Depletion of BRD7 can lead to resistance to anti-estrogen therapies in breast cancer.[5]
- Regulation of Cell Cycle and Apoptosis: BRD7 can inhibit cell cycle progression from the G1
  to the S phase and promote apoptosis.[5] It achieves this by regulating the expression of key
  cell cycle and apoptosis-related genes.

## **Signaling Pathways Involving BRD7**

BRD7's role as a tumor suppressor is intrinsically linked to its involvement in critical signaling pathways that control cell fate.



## Foundational & Exploratory

Check Availability & Pricing

p53 Signaling Pathway: Upon cellular stress, such as DNA damage or oncogene activation,
 p53 is activated. BRD7 interacts with p53 and the histone acetyltransferase p300, and is
 recruited to the promoters of p53 target genes.[15] This facilitates histone acetylation and
 enhances the transcriptional activation of genes like CDKN1A (p21), which leads to cell cycle
 arrest, and other genes involved in apoptosis and senescence.[5][16][17]





Click to download full resolution via product page

Figure 2: BRD7 in the p53 Signaling Pathway.



BRCA1 Signaling Pathway: BRD7 directly interacts with BRCA1 and is essential for the
recruitment of BRCA1 and the transcription factor Oct-1 to the promoter of the estrogen
receptor α (ESR1) gene.[7] This regulatory axis is critical for the expression of ERα and the
sensitivity of breast cancer cells to anti-estrogen therapy.[5]

## **Quantitative Data Summary**

The development of small molecule inhibitors and degraders targeting bromodomains has provided powerful tools to probe their functions and offers promising therapeutic avenues. The following tables summarize key quantitative data for selected BRD9 and BRD7 modulators.

Table 1: Quantitative Data for BRD9 Inhibitors and

**Degraders** 

| Compoun<br>d | Туре                               | Target(s)     | IC50 /<br>DC50 / Kd | Assay<br>Type         | Cell Line <i>l</i><br>System | Referenc<br>e |
|--------------|------------------------------------|---------------|---------------------|-----------------------|------------------------------|---------------|
| I-BRD9       | Inhibitor                          | BRD9          | IC50: 50<br>nM      | TR-FRET               | In vitro                     | [11]          |
| BRD7         | pKd: 6.4                           | BROMOsc<br>an | In vitro            | [11]                  |                              |               |
| BET family   | >700-fold<br>selective<br>for BRD9 | BROMOsc<br>an | In vitro            | [11]                  | _                            |               |
| BI-7273      | Inhibitor                          | BRD9          | IC50: 48.9<br>μΜ    | Biochemic<br>al Assay | In vitro                     | [18]          |
| BI-9564      | Inhibitor                          | BRD9          | Kd: 19 nM           | -                     | In vitro                     | [19]          |
| BRD7         | Kd: 117 nM                         | -             | In vitro            | [19]                  |                              |               |
| dBRD9        | Degrader<br>(PROTAC)               | BRD9          | IC50: 56.6<br>nM    | -                     | MOLM-13                      | [20]          |
| DBr-1        | Degrader<br>(PROTAC)               | BRD9          | DC50: 90<br>nM      | HiBiT<br>assay        | HEK293                       | [21]          |



**Table 2: Quantitative Data for BRD7 Inhibitors** 

| Compoun<br>d | Туре             | Target(s)          | IC50 / Ki /<br>Kd | Assay<br>Type    | Cell Line <i>l</i><br>System | Referenc<br>e |
|--------------|------------------|--------------------|-------------------|------------------|------------------------------|---------------|
| 1-78         | Inhibitor        | BRD7               | Kd: 290 nM        | bromoKdE<br>LECT | In vitro                     | [19]          |
| BRD9         | Kd: 650 nM       | bromoKdE<br>LECT   | In vitro          | [19]             |                              |               |
| 2-77         | Inhibitor        | BRD7               | Kd: 340 nM        | bromoKdE<br>LECT | In vitro                     | [19]          |
| BRD9         | Kd: 655 nM       | bromoKdE<br>LECT   | In vitro          | [19]             |                              |               |
| BRD7         | IC50: 5.4<br>μΜ  | Competitiv<br>e FP | In vitro          | [19]             |                              |               |
| BRD9         | IC50: >300<br>μΜ | Competitiv<br>e FP | In vitro          | [19]             | -                            |               |

## **Key Experimental Protocols**

This section provides detailed methodologies for two fundamental techniques used to study the functions of BRD9 and BRD7: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) and Co-Immunoprecipitation (Co-IP).

## Protocol: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD9

This protocol is adapted for identifying the genome-wide binding sites of BRD9 in a synovial sarcoma cell line like HSSYII, where BRD9 may be endogenously tagged with an epitope like 3xHA.[3]

#### Materials:

HSSYII cells with 3xHA-tagged endogenous BRD9



- Formaldehyde (37%)
- Glycine
- Cell lysis buffer (e.g., for nuclear extraction)
- Micrococcal nuclease or sonicator for chromatin fragmentation
- Anti-HA antibody (ChIP-grade)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- · Elution buffer
- Proteinase K
- Reagents for DNA purification
- Reagents for NGS library preparation

#### Procedure:

- Cell Cross-linking:
  - Culture HSSYII-BRD9-3xHA cells to ~80-90% confluency.
  - Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
  - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
  - Wash cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Fragmentation:
  - Harvest cells and perform nuclear extraction using appropriate lysis buffers.



- Resuspend the nuclear pellet in a suitable buffer and fragment the chromatin to an average size of 200-500 bp. This can be achieved by enzymatic digestion with micrococcal nuclease or by mechanical shearing using a sonicator.
- Immunoprecipitation:
  - Pre-clear the chromatin lysate by incubating with Protein A/G beads to reduce non-specific binding.
  - Incubate the pre-cleared chromatin overnight at 4°C with an anti-HA antibody.
  - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washing and Elution:
  - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove nonspecifically bound proteins.
  - Elute the chromatin complexes from the beads using an elution buffer.
- Reverse Cross-linking and DNA Purification:
  - Reverse the formaldehyde cross-links by incubating the eluate at 65°C overnight.
  - Treat with RNase A and Proteinase K to remove RNA and proteins.
  - Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.
- Library Preparation and Sequencing:
  - Prepare a sequencing library from the purified ChIP DNA.
  - Perform high-throughput sequencing.
- Data Analysis:
  - Align sequencing reads to the reference genome.
  - Perform peak calling to identify genomic regions enriched for BRD9 binding.





Click to download full resolution via product page

Figure 3: ChIP-seq Experimental Workflow for BRD9.



## Protocol: Co-Immunoprecipitation (Co-IP) of BRD7 and p53

This protocol is designed to validate the interaction between endogenous BRD7 and p53 in a cell line such as MCF-7 (human breast cancer cell line with wild-type p53).[18]

#### Materials:

- MCF-7 cells
- Co-IP lysis buffer (non-denaturing)
- Anti-BRD7 antibody (for immunoprecipitation)
- Anti-p53 antibody (for western blotting)
- Normal rabbit/mouse IgG (as a negative control)
- Protein A/G magnetic beads
- Wash buffer
- SDS-PAGE sample buffer
- Reagents and equipment for western blotting

#### Procedure:

- Cell Lysate Preparation:
  - Culture MCF-7 cells to ~80-90% confluency.
  - Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
  - Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.



#### • Pre-clearing the Lysate:

- Add Protein A/G magnetic beads to the lysate and incubate to reduce non-specific binding of proteins to the beads.
- Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

#### • Immunoprecipitation:

- Incubate the pre-cleared lysate with an anti-BRD7 antibody or a control IgG overnight at 4°C with gentle rotation.
- Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to allow the beads to bind to the antibody.

#### Washing:

- Pellet the beads and discard the supernatant.
- Wash the beads several times with Co-IP wash buffer to remove unbound proteins.
- Elution and Western Blotting:
  - Elute the proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling.
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Probe the membrane with an anti-p53 antibody to detect co-immunoprecipitated p53.
  - Also, probe a separate blot with an anti-BRD7 antibody to confirm the successful immunoprecipitation of BRD7.

## Conclusion



BRD9 and BRD7, while both members of the bromodomain-containing protein family and integral components of SWI/SNF complexes, exhibit profoundly different biological functions. BRD9, as a subunit of the ncBAF complex, has been firmly established as an oncogenic factor in several cancers, making it a high-priority target for the development of novel anti-cancer therapies. The availability of potent and selective inhibitors and degraders of BRD9 has enabled a deeper understanding of its role in transcriptional regulation and has shown promising preclinical activity.

In contrast, BRD7, a component of the PBAF complex, acts as a tumor suppressor, primarily through its interactions with the p53 and BRCA1 pathways. Its frequent downregulation in tumors suggests that strategies to restore its function or expression could have therapeutic potential.

The continued investigation into the distinct roles of these two proteins will undoubtedly uncover further intricacies of chromatin remodeling in health and disease. The tools and protocols outlined in this guide are intended to facilitate this research, ultimately paving the way for the development of more effective and targeted therapies for a range of human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD7: a novel tumor suppressor gene in different cancers PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Roles of BRD7 in Pathophysiology PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 8. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. foghorntx.com [foghorntx.com]
- 12. researchgate.net [researchgate.net]
- 13. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
- 14. BRD7 as key factor in PBAF complex assembly and CD8+ T cell differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD7 is a candidate tumour suppressor gene required for p53 function PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BRD7 regulates cellular senescence and apoptosis in ALS by modulating p21 expression and p53 mitochondrial translocation respectively PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of p53-RNA Interactions in Cultured Human Cells PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. db.cngb.org [db.cngb.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Functions of BRD9 and BRD7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191975#biological-functions-of-brd9-and-brd7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com